

physical and chemical properties of 2,4-Dibromo-6-nitrophenol

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Compound of Interest

Compound Name: 2,4-Dibromo-6-nitrophenol

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromo-6-nitrophenol

This guide provides a comprehensive technical overview of **2,4-Dibromo-6-nitrophenol** (CAS No. 15969-09-2), tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its empirical properties. This document is designed to serve as a foundational resource for laboratory applications, from synthesis design to analytical characterization.

Core Chemical Identity and Structural Representation

2,4-Dibromo-6-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical identity is established by a unique combination of identifiers and a precise molecular architecture.^{[1][2][3]} The strategic placement of two bromine atoms and a nitro group on the phenol ring dictates its electronic properties, reactivity, and potential as a synthetic intermediate.

Table 1: Chemical Identifiers and Formula

Identifier	Value	Source
CAS Number	15969-09-2	[1][2][3][4][5]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₃	[1][3][5][6]
Molecular Weight	296.90 g/mol	[1][3][6]
IUPAC Name	2,4-dibromo-6-nitrophenol	[3]
Common Synonyms	4,6-Dibromo-2-nitrophenol; Phenol, 2,4-dibromo-6-nitro-	[1][3]

| InChI Key | INIXUZNHFXUIMA-UHFFFAOYSA-N |[3][4][6] |

The structure features a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at position 2, and two bromo (-Br) groups at positions 4 and 6. This arrangement is crucial for its chemical behavior.

Caption: 2D structure of **2,4-Dibromo-6-nitrophenol**.

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, storage, and application in experimental setups. The high melting point and density are characteristic of a solid, substituted aromatic compound with strong intermolecular forces.

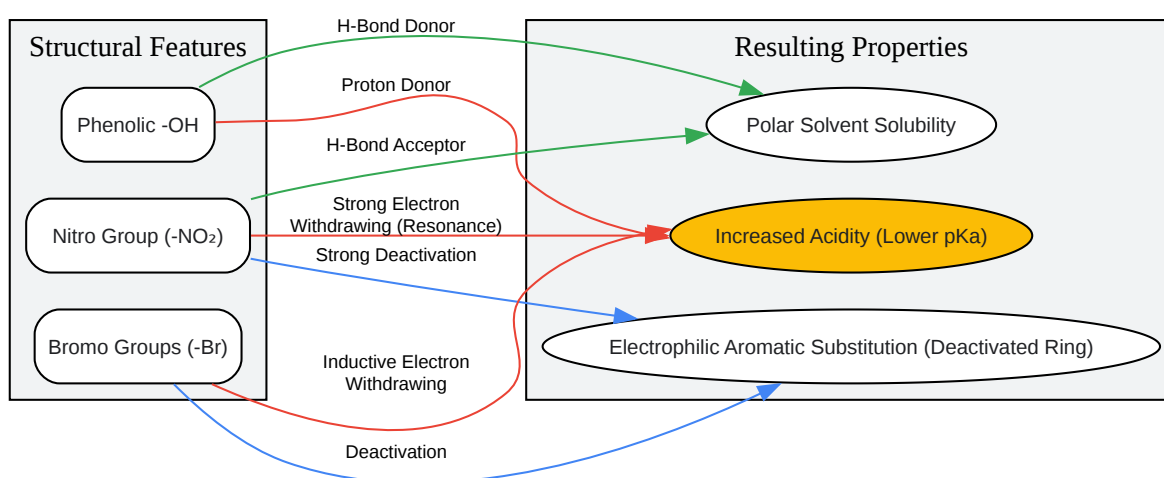
Table 2: Key Physicochemical Data

Property	Value	Unit	Source
Appearance	White to Yellow to Green powder/crystal	-	
Melting Point	118 (116.0 - 120.0)	°C	[1]
Boiling Point	264.7	°C at 760 mmHg	[1]
Density	2.247	g/cm ³	[1]

| Flash Point | 113.9 | °C |[1] |

Acidity, Reactivity, and Electronic Effects

The chemical personality of **2,4-Dibromo-6-nitrophenol** is dominated by the interplay of its functional groups. The phenolic proton's acidity is significantly enhanced compared to phenol itself. This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the bromine atoms. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, thereby facilitating deprotonation.



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Caption: Influence of functional groups on chemical properties.

This heightened acidity makes it a stronger acid than phenol and influences its solubility in aqueous bases and its behavior in different pH environments. The aromatic ring is strongly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups.

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be reliably predicted based on its structure. The presence of polar hydroxyl and nitro groups

facilitates hydrogen bonding, suggesting solubility in polar organic solvents.^[7] Conversely, the bulky, hydrophobic bromine atoms and the benzene ring limit its solubility in water.

Expected Solubility:

- High Solubility: Polar aprotic solvents (e.g., Acetone, DMSO, DMF) and polar protic solvents (e.g., Ethanol, Methanol).^[7]
- Limited Solubility: Water and non-polar solvents (e.g., Hexane, Toluene).^[7]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard, trustworthy method for quantifying the solubility of **2,4-Dibromo-6-nitrophenol** in a solvent of interest.

- Preparation: Add an excess amount of solid **2,4-Dibromo-6-nitrophenol** to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is critical to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours, permitting the excess solid to settle.
- Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. The sample must be free of any solid particles; centrifugation followed by filtration through a 0.45 µm filter is recommended.
- Quantification: Dilute the sample and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of **2,4-Dibromo-6-nitrophenol**.[\[3\]](#)

Table 3: Expected Spectroscopic Data

Technique	Key Features and Interpretation
^1H NMR	Expect two signals in the aromatic region (approx. 7.0-8.5 ppm), each integrating to 1H. These would appear as doublets due to coupling. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being highly dependent on solvent and concentration.
^{13}C NMR	Expect six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bonded to the electron-withdrawing nitro and bromo groups will also be significantly affected. [3]
IR Spectroscopy	Characteristic peaks include a broad O-H stretch ($\sim 3200\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric N-O stretches for the nitro group (~ 1530 and $\sim 1350\text{ cm}^{-1}$), C=C stretches in the aromatic region ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and C-Br stretches in the fingerprint region.

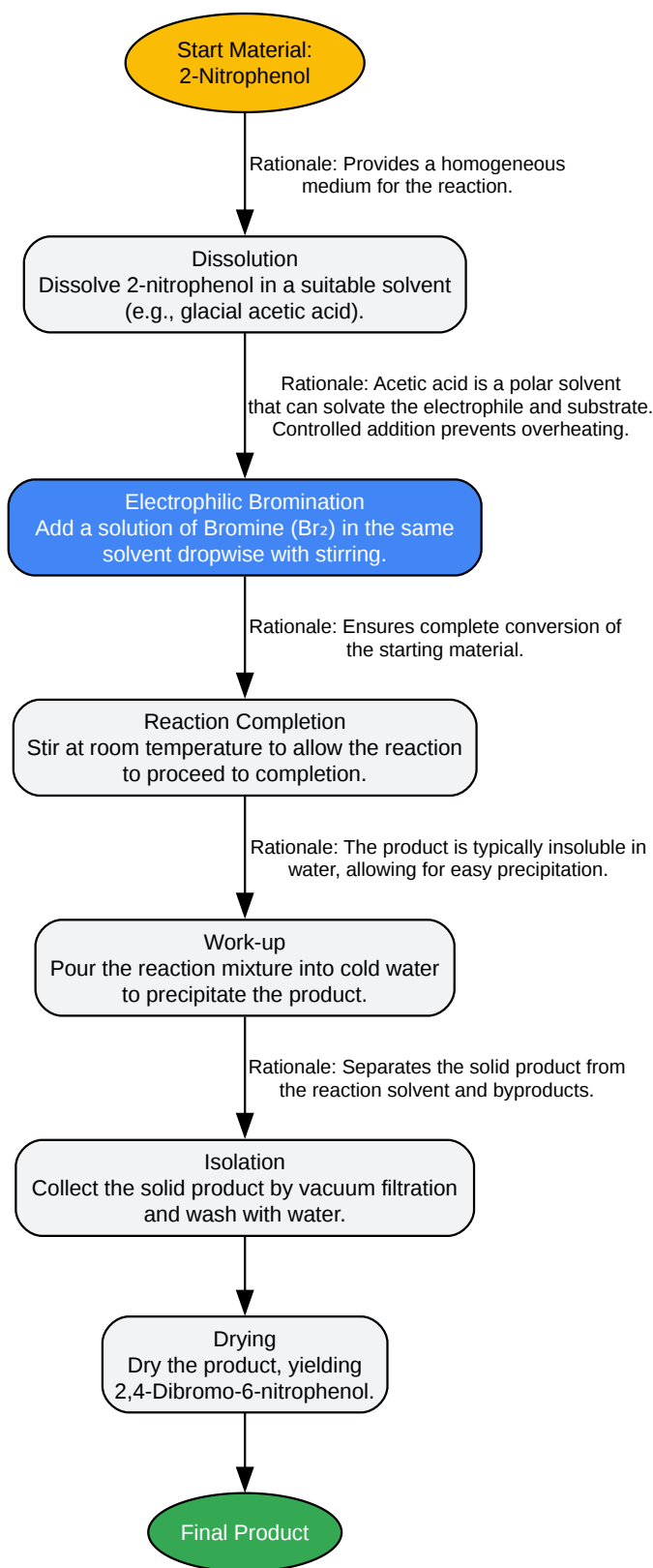
| Mass Spec (GC-MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{19}Br and ^{81}Br). The molecular ion peak (M^+) would appear as a cluster around m/z 295, 297, and 299.[\[3\]](#) |

Synthesis Pathway and Rationale

2,4-Dibromo-6-nitrophenol is typically synthesized via electrophilic aromatic substitution on a phenol precursor. A logical approach involves the bromination of 2-nitrophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director. In 2-nitrophenol, the positions para (position 4) and ortho (position 6) to the hydroxyl group are activated and are the most likely sites for bromination.

Conceptual Synthesis Workflow

The following workflow illustrates the key steps and the scientific rationale behind them. It is based on established procedures for the bromination of substituted phenols.[8]



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Caption: Conceptual workflow for the synthesis of **2,4-Dibromo-6-nitrophenol**.

Applications in Research and Drug Development

As a substituted phenol, **2,4-Dibromo-6-nitrophenol** serves as a valuable building block in organic synthesis.^[9] Its functional groups offer multiple handles for further chemical modification.

- **Synthetic Intermediate:** The hydroxyl group can be alkylated or acylated. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical compounds. The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.
- **Fragment-Based Screening:** In drug discovery, molecules of this type can be used as fragments in screening libraries to identify starting points for the development of new therapeutic agents.

Safety and Handling

2,4-Dibromo-6-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.

- **GHS Hazards:** It is harmful if swallowed.^{[3][4][10]} It causes skin irritation and may cause an allergic skin reaction.^[4] It causes serious eye irritation.^[4] It is also very toxic to aquatic life with long-lasting effects.^[4]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.^[11]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.^[11]

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